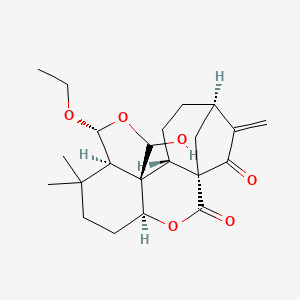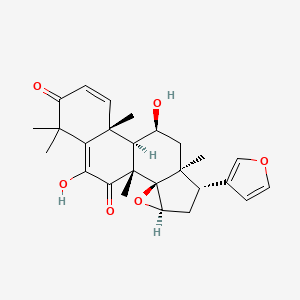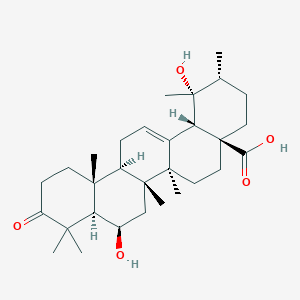
(±)14(15)-DiHETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms. (±)14(15)-DiHETE is one of the major metabolites produced when EPA is incubated with rat liver microsomes and a rat colitis homogenate. The route of production likely proceeds through cytochrome P450-catalyzed epoxidation at the ω-6 double bond followed by conversion to the vicinal diols by epoxide hydrolase. (±)14(15)-DiHETE is excreted in significant quantities by humans ingesting fish oil supplements.
Wissenschaftliche Forschungsanwendungen
1. Leukotriene Formation and Inflammation Regulation
The transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE by hemoglobin suggests a free radical process, possibly involving the intermediate 14,15-LTA, which plays a role in leukotriene formation (Sok, Chung, & Sih, 1983). Additionally, 15-HETE, 14,15-diHETE, and other epi-LXs are implicated in the resolution of inflammation via trans-cellular metabolism (Vachier et al., 2002).
2. Synthesis in Endothelial Cells
Human umbilical vein endothelial cells synthesize 15-HETE and 8,15-diHETEs, suggesting the presence of both a 15-lipoxygenase and a system synthesizing 14,15-LTA4 (Gorman et al., 1985). This indicates a role for 14(15)-DiHETE in endothelial cell function.
3. Inhibition of Natural Killer Cell Activity
14,15-DiHETE inhibits natural killer (NK) cell function, suggesting its role in immune regulation and the activation of the 15-lipoxygenase cascade (Ramstedt et al., 1984).
4. Sensitization of C-Fiber Mechanoheat Nociceptors
8R,15S-diHETE has been found to sensitize C-fiber mechanoheat nociceptors in rat skin, affecting mechanical thresholds and thermal responses (White et al., 1990). This highlights a potential role in pain perception and response.
5. Hyperalgesic Properties
14(15)-DiHETE exhibits hyperalgesic properties, influencing pain perception by affecting nociceptive thresholds in rats (Levine et al., 1986).
6. Chemotactic Activity in Leukocytes
8,15-diHETE shows significant chemotactic activity for human polymorphonuclear leukocytes, suggesting its role in inflammation mediation (Shak, Perez, & Goldstein, 1983).
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,12-3-,13-10-/t18-,19+/m1/s1 |
InChI-Schlüssel |
BLWCDFIELVFRJY-IXQKDQKQSA-N |
SMILES |
CC/C=CC[C@@H](O)[C@@H](O)C/C=CC/C=CC/C=CCCCC(O)=O |
Synonyme |
(±)14,15-dihydroxy-eicosa-5,8,11,17-Tetraenoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B1150834.png)
![[8-Propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150840.png)
![(8R,10R,13S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1150850.png)


![[(2S,8R,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-(4-oxidomorpholin-4-ium-4-yl)-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1150857.png)
